1-(1,3-Thiazol-2-yl)-1H-benzimidazole
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Overview
Description
1-(1,3-Thiazol-2-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of both thiazole and benzimidazole rings. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while benzimidazoles are fused bicyclic systems consisting of benzene and imidazole rings.
Preparation Methods
The synthesis of 1-(1,3-Thiazol-2-yl)-1H-benzimidazole typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides under acidic or basic conditions . Another approach is the Gabriel synthesis, where α-acylaminoketones are treated with phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-(1,3-Thiazol-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group in the benzimidazole ring can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)-1H-benzimidazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. The compound can inhibit enzymes, block receptors, or interfere with DNA synthesis, depending on its specific structure and functional groups . These interactions can lead to the modulation of biochemical pathways and cellular processes, resulting in its observed biological activities .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)-1H-benzimidazole can be compared with other similar compounds, such as:
Properties
CAS No. |
58856-47-6 |
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Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)12-7-13(9)10-11-5-6-14-10/h1-7H |
InChI Key |
ZVDHADHQPMXOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=CS3 |
Origin of Product |
United States |
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